molecular formula C17H21N3O2 B7515942 N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7515942
M. Wt: 299.37 g/mol
InChI Key: WDSMOPLDGPGZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. PAMs such as N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide bind to a specific site on the receptor, known as the allosteric site, and enhance the activity of GABA by increasing the affinity of the receptor for the neurotransmitter. This results in an increase in the inhibitory tone of the central nervous system, which is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, with a high degree of brain penetration and a long duration of action. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to enhance the activity of GABA in a dose-dependent manner, resulting in an increase in the inhibitory tone of the central nervous system. This is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potent and selective activity as a PAM of the GABAA receptor, which makes it a valuable tool for studying the role of the receptor in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over an extended period of time.

Future Directions

There are several potential future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective PAMs of the GABAA receptor, which could lead to the development of more effective therapies for neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in other areas of medicine, such as pain management and addiction treatment. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential side effects and safety concerns associated with its use.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves a multistep process that begins with the reaction of 3-bromo-5-tert-butyl-2-methylpyrazole with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product.

Scientific Research Applications

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, which is believed to play a critical role in the pathophysiology of these disorders.

properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)14-10-15(20(4)19-14)18-16(21)13-9-11-7-5-6-8-12(11)22-13/h5-8,10,13H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSMOPLDGPGZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.